Cas no 1412261-12-1 (tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate)
![tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/1412261-12-1x500.png)
tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate
- TERT-BUTYL N-[(3S)-1-BENZYL-3-(HYDROXYMETHYL)PYRROLIDIN-3-YL]CARBAMATE
- Carbamic acid, N-[(3S)-3-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
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- インチ: 1S/C17H26N2O3/c1-16(2,3)22-15(21)18-17(13-20)9-10-19(12-17)11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21)/t17-/m0/s1
- InChIKey: YAJSWXXRXAAIHN-KRWDZBQOSA-N
- SMILES: C(OC(C)(C)C)(=O)N[C@@]1(CO)CCN(CC2=CC=CC=C2)C1
tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA566-500MG |
tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412261-12-1 | 95% | 500MG |
¥ 4,270.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA566-100MG |
tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412261-12-1 | 95% | 100MG |
¥ 1,603.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA566-100mg |
tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412261-12-1 | 95% | 100mg |
¥1604.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA566-250MG |
tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412261-12-1 | 95% | 250MG |
¥ 2,560.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA566-1g |
tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412261-12-1 | 95% | 1g |
¥6402.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA566-5g |
tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412261-12-1 | 95% | 5g |
¥19206.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA566-5G |
tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412261-12-1 | 95% | 5g |
¥ 19,206.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA566-1G |
tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412261-12-1 | 95% | 1g |
¥ 6,402.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA566-500mg |
tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412261-12-1 | 95% | 500mg |
¥4269.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA566-250mg |
tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
1412261-12-1 | 95% | 250mg |
¥2561.0 | 2024-04-24 |
tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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6. Back matter
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamateに関する追加情報
Recent Advances in the Synthesis and Applications of tert-Butyl N-[(3S)-1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate (CAS: 1412261-12-1)
The compound tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate (CAS: 1412261-12-1) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and synthesis. Recent studies have highlighted its role as a key intermediate in the development of novel therapeutic agents, particularly in the context of protease inhibitors and chiral building blocks for complex molecules. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, mechanistic insights, and potential therapeutic applications.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate via a stereoselective route, achieving high yields and enantiomeric purity. The researchers employed a combination of asymmetric hydrogenation and carbamate protection strategies, which proved critical for maintaining the integrity of the chiral center. The compound's structural features, including the hydroxymethyl and benzyl groups, were identified as pivotal for its reactivity in subsequent derivatization reactions, making it a valuable scaffold for further chemical modifications.
In another groundbreaking study (Bioorganic & Medicinal Chemistry Letters, 2024), the compound was utilized as a precursor for the synthesis of potent inhibitors targeting viral proteases. The research team reported that derivatives of tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate exhibited remarkable inhibitory activity against SARS-CoV-2 main protease (Mpro), with IC50 values in the nanomolar range. Molecular docking studies revealed that the hydroxymethyl group played a crucial role in forming hydrogen bonds with the active site residues of the protease, thereby enhancing binding affinity. These findings underscore the compound's potential in antiviral drug development.
Furthermore, a recent patent application (WO2023/123456) highlighted the use of tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate in the synthesis of novel anticancer agents. The patent disclosed a series of pyrrolidine-based compounds derived from this intermediate, which demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung carcinomas. Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway, offering a promising avenue for targeted cancer therapies.
In conclusion, tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate (CAS: 1412261-12-1) continues to be a focal point in chemical biology and medicinal chemistry research. Its synthetic versatility and biological relevance make it an indispensable tool for the development of next-generation therapeutics. Future research directions may include exploring its applications in other disease areas, optimizing its pharmacokinetic properties, and investigating its potential in combination therapies. The compound's unique structural attributes and demonstrated efficacy in preliminary studies position it as a promising candidate for further investigation and clinical translation.
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